molecular formula C19H13FN2O3S B6423951 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 313954-58-4

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No. B6423951
CAS RN: 313954-58-4
M. Wt: 368.4 g/mol
InChI Key: XKPMRCTZYDZJBI-UHFFFAOYSA-N
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Description

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a synthetic compound that has been widely studied in recent years due to its potential applications in a variety of fields. This compound has been studied for its synthesis and mechanism of action, as well as its biochemical and physiological effects.

Scientific Research Applications

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential as an antioxidant agent and for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been explored for its potential to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it is believed to act as an antioxidant agent by scavenging reactive oxygen species (ROS) and by chelating transition metals.
Biochemical and Physiological Effects
3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain bacteria and fungi. In addition, it has been explored for its potential to act as an anti-cancer agent, to inhibit platelet aggregation, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Advantages and Limitations for Lab Experiments

The advantages of using 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one in laboratory experiments include its relatively low cost and its availability in various forms, such as powder, solution, and emulsion. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its sensitivity to light and heat, as well as its potential to cause skin irritation.

Future Directions

The future directions of research on 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one are numerous. Further research could be conducted to explore its potential applications in the fields of medicine, agriculture, and food science. In addition, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Finally, further research could be conducted to explore its potential to act as an anti-cancer agent and to inhibit platelet aggregation.

Synthesis Methods

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can be synthesized using a three-step method. The first step involves the reaction of 4-fluorophenylhydrazine with 1,3-thiazol-4-ylmethyl chloride in the presence of anhydrous potassium carbonate to form a hydrazone intermediate. The second step involves the reaction of the hydrazone intermediate with 8-methoxy-2H-chromen-2-one in the presence of sodium methoxide to form the desired product. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPMRCTZYDZJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

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